molecular formula C10H14O2 B160366 Acrylic acid, 2-norbornyl ester CAS No. 10027-06-2

Acrylic acid, 2-norbornyl ester

Cat. No. B160366
CAS RN: 10027-06-2
M. Wt: 166.22 g/mol
InChI Key: IQYMRQZTDOLQHC-UHFFFAOYSA-N
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Description

“Acrylic acid, 2-norbornyl ester” is also known as “2-Norbornyl acrylate” or “2-Propenoic acid, bicyclo [2.2.1]hept-2-yl ester”. It is a compound with the molecular formula C10H14O2 .


Molecular Structure Analysis

The molecular structure of “Acrylic acid, 2-norbornyl ester” is characterized by a molecular formula of C10H14O2, an average mass of 166.217 Da, and a monoisotopic mass of 166.099380 Da .


Chemical Reactions Analysis

Esters, including “Acrylic acid, 2-norbornyl ester”, typically undergo reactions such as hydrolysis, which is the splitting of the ester bond with water. This reaction can be catalyzed by either an acid or a base . In the case of acrylates, they exhibit high reactivity due to the presence of two unsaturated centers in a conjugated position .


Physical And Chemical Properties Analysis

Acrylates, including “Acrylic acid, 2-norbornyl ester”, are known for their diverse properties such as super-absorbency, transparency, flexibility, toughness, and hardness . They are also characterized by their good impact toughness, resistance to breakage, transparency, elasticity, fairly good heat and oil resistance, and good weatherability and ozone resistance .

Safety And Hazards

Acrylic acid and its esters are flammable, reactive, and volatile liquids based on an alpha-, beta-unsaturated carboxyl structure . They can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

A paper titled “Synthesis of acrylic acid and acrylic esters via oxidation and oxidative alkoxylation of acrolein under mild conditions with selenium-modified microgel catalysts” discusses a new method for the synthesis of acrylic acid and acrylic esters, which could potentially be applied to “Acrylic acid, 2-norbornyl ester” in the future .

properties

IUPAC Name

2-bicyclo[2.2.1]heptanyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-10(11)12-9-6-7-3-4-8(9)5-7/h2,7-9H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYMRQZTDOLQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905314
Record name Bicyclo[2.2.1]heptan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrylic acid, 2-norbornyl ester

CAS RN

10027-06-2
Record name 2-Norbornyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10027-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acrylic acid, 2-norbornyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[2.2.1]heptan-2-yl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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